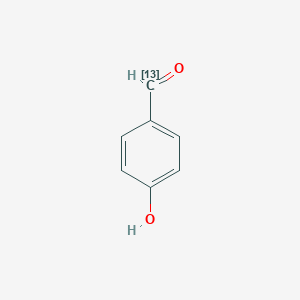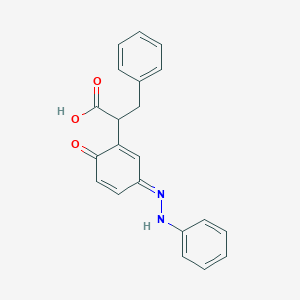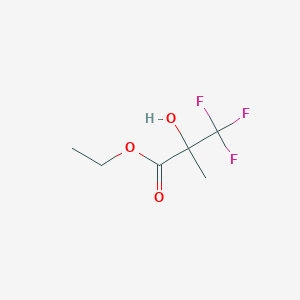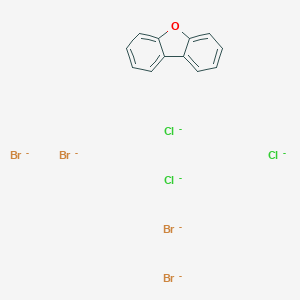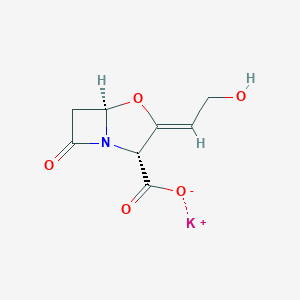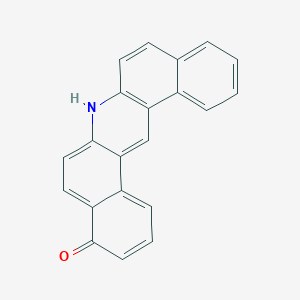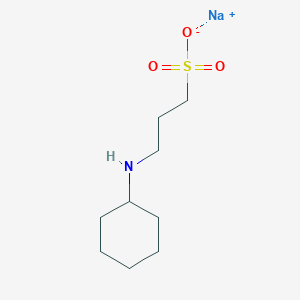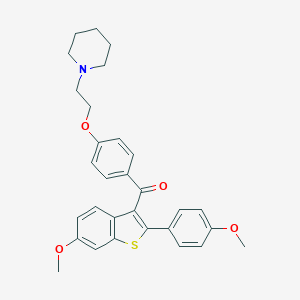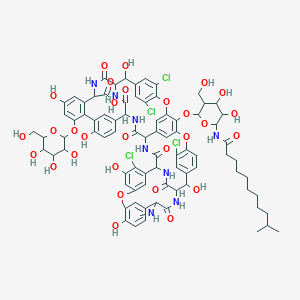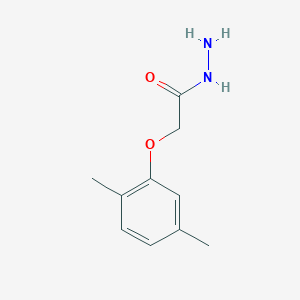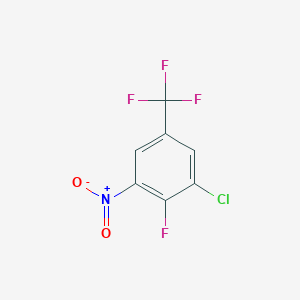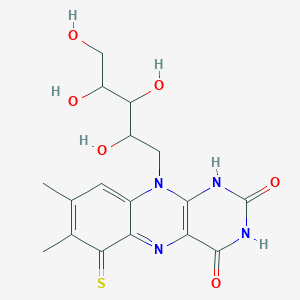
6-Mercaptoriboflavin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Mercaptoriboflavin, also known as MRF, is a synthetic derivative of riboflavin that has been extensively studied for its potential therapeutic applications. This molecule has been shown to possess unique biochemical and physiological properties that make it an attractive target for scientific research.
Wissenschaftliche Forschungsanwendungen
6-Mercaptoriboflavin has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and ophthalmology. In cancer research, 6-Mercaptoriboflavin has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, 6-Mercaptoriboflavin has been shown to improve cognitive function and reduce oxidative stress in the brain. In ophthalmology, 6-Mercaptoriboflavin has been studied for its potential to treat age-related macular degeneration.
Wirkmechanismus
The mechanism of action of 6-Mercaptoriboflavin is not fully understood, but it is thought to involve the regulation of oxidative stress and inflammation. 6-Mercaptoriboflavin has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species. Additionally, 6-Mercaptoriboflavin has been shown to inhibit the activity of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
6-Mercaptoriboflavin has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-Mercaptoriboflavin can inhibit the growth of cancer cells, reduce oxidative stress, and improve mitochondrial function. In vivo studies have shown that 6-Mercaptoriboflavin can improve cognitive function, reduce inflammation, and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Mercaptoriboflavin in lab experiments is its stability and solubility in water, which makes it easy to handle and administer. Additionally, 6-Mercaptoriboflavin has been shown to have low toxicity and few side effects. However, one limitation of using 6-Mercaptoriboflavin in lab experiments is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for research on 6-Mercaptoriboflavin. One area of interest is the potential use of 6-Mercaptoriboflavin in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 6-Mercaptoriboflavin and its potential applications in cancer research and ophthalmology. Finally, more studies are needed to determine the optimal dosage and administration of 6-Mercaptoriboflavin for therapeutic use.
Synthesemethoden
The synthesis of 6-Mercaptoriboflavin involves the reaction of riboflavin with thioglycolic acid in the presence of a base catalyst. The resulting product is a yellow powder that is soluble in water and has a molecular weight of 456.5 g/mol.
Eigenschaften
CAS-Nummer |
101760-88-7 |
|---|---|
Produktname |
6-Mercaptoriboflavin |
Molekularformel |
C17H20N4O6S |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
7,8-dimethyl-6-sulfanylidene-10-(2,3,4,5-tetrahydroxypentyl)-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O6S/c1-6-3-8-11(14(28)7(6)2)18-12-15(19-17(27)20-16(12)26)21(8)4-9(23)13(25)10(24)5-22/h3,9-10,13,22-25H,4-5H2,1-2H3,(H2,19,20,26,27) |
InChI-Schlüssel |
XWPMQSWESYKPEA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=S)C2=NC3=C(NC(=O)NC3=O)N(C2=C1)CC(C(C(CO)O)O)O)C |
Kanonische SMILES |
CC1=C(C(=S)C2=NC3=C(NC(=O)NC3=O)N(C2=C1)CC(C(C(CO)O)O)O)C |
Synonyme |
6-mercaptoriboflavin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



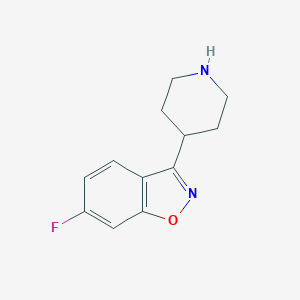
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)
![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)
